molecular formula C25H20N4O2S B11495619 5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol

5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol

Cat. No.: B11495619
M. Wt: 440.5 g/mol
InChI Key: NYKOGGWBULEWFF-UHFFFAOYSA-N
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Description

5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol is a complex organic compound that belongs to the class of triazole derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a triazole ring, and a methoxyphenyl group. The presence of these functional groups imparts specific chemical properties and potential biological activities to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic substitution reaction using a methoxyphenyl halide and a suitable nucleophile.

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid.

    Coupling Reactions: The final step involves coupling the triazole derivative with the quinoline core using a sulfanyl linker. This can be achieved through a thiol-ene reaction or other suitable coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the quinoline core, potentially leading to the formation of dihydro derivatives.

    Substitution: The methoxyphenyl group can participate in nucleophilic or electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents such as halides, sulfonates, or organometallic compounds can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Dihydro derivatives

    Substitution: Functionalized derivatives with various substituents

Scientific Research Applications

Chemistry

In chemistry, 5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential as a drug candidate. Its unique structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • **5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-8-ol
  • **5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-7-ol
  • **5-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)quinolin-6-ol

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features The presence of the quinoline core, triazole ring, and methoxyphenyl group imparts unique chemical properties and potential biological activities that distinguish it from other similar compounds

Properties

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

5-[[5-(3-methoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]quinolin-8-ol

InChI

InChI=1S/C25H20N4O2S/c1-31-20-10-5-7-17(15-20)24-27-28-25(29(24)19-8-3-2-4-9-19)32-16-18-12-13-22(30)23-21(18)11-6-14-26-23/h2-15,30H,16H2,1H3

InChI Key

NYKOGGWBULEWFF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(N2C3=CC=CC=C3)SCC4=C5C=CC=NC5=C(C=C4)O

Origin of Product

United States

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